molecular formula C10H14N2 B1305274 2-methyl-3-(pyrrolidin-2-yl)pyridine CAS No. 69567-18-6

2-methyl-3-(pyrrolidin-2-yl)pyridine

Cat. No.: B1305274
CAS No.: 69567-18-6
M. Wt: 162.23 g/mol
InChI Key: PNNMNLLCHYHPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-(pyrrolidin-2-yl)pyridine, also known as (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine, is a bicyclic compound that consists of a pyridine ring and a pyrrolidine ring. This compound is a naturally occurring alkaloid found in the nightshade family of plants, particularly in tobacco leaves. It is known for its significant biological activity and is commonly referred to as nicotine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-(pyrrolidin-2-yl)pyridine can be achieved through various methods. One common synthetic route involves the reaction of pyridine with N-methylpyrrolidine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The process involves the formation of a pyridinium ion intermediate, which then undergoes a series of transformations to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves the extraction of nicotine from tobacco leaves. The extracted nicotine is then purified through a series of chemical processes, including distillation and crystallization, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-methyl-3-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as pyrrolidone derivatives and substituted pyridines .

Scientific Research Applications

2-methyl-3-(pyrrolidin-2-yl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 2-methyl-3-(pyrrolidin-2-yl)pyridine involves its interaction with nicotinic acetylcholine receptors in the nervous system. The compound binds to these receptors, leading to the activation of ion channels and subsequent depolarization of neurons. This results in the release of neurotransmitters such as dopamine, which contributes to its stimulant effects .

Comparison with Similar Compounds

Uniqueness: 2-methyl-3-(pyrrolidin-2-yl)pyridine is unique due to its specific interaction with nicotinic acetylcholine receptors and its potent biological activity. Its structural features, such as the presence of both pyridine and pyrrolidine rings, contribute to its distinct pharmacological profile .

Properties

IUPAC Name

2-methyl-3-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6,10,12H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNMNLLCHYHPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989614
Record name 2-Methyl-3-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69567-18-6
Record name Pyridine, 2-methyl-3-(2-pyrrolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069567186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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